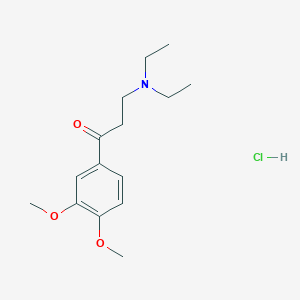

5-(3,4-二甲氧基苯基)-3-甲基-4,5-二氢-1H-吡唑-1-甲醛

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of aminopyrazoles with aldehydes in acidic media. A study by Bogza et al. (2005) explored the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reacting 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes. The reaction pathway involves initial azomethine derivatives undergoing cyclization similar to the Pictet-Spengler condensation to form intermediate dihydroisoquinolines, which then dehydrogenate to give the final pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005).

Molecular Structure Analysis

The crystal structure of related pyrazole derivatives reveals insights into the molecular geometry and intermolecular interactions. For instance, Xu and Shi (2011) described the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar structural motif, highlighting how the aldehydic fragment aligns almost coplanar with the adjacent pyrazole ring, indicating potential structural similarities and orientations in the target compound (Xu & Shi, 2011).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their functional groups and molecular structure. The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, depending on the substituent, results in products formed by nucleophilic substitution or condensation followed by hydrolysis. This showcases the compound's versatility in undergoing chemical transformations (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. While specific data on "5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" are not directly available, studies on similar compounds provide a foundation for predicting these properties based on molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are essential for understanding the behavior of pyrazole derivatives in chemical reactions and their potential applications. The study by Prabhuswamy et al. (2016) on a closely related compound provides insights into the hydrogen bond interactions and stabilization mechanisms, which are relevant for assessing the chemical properties of the target compound (Prabhuswamy et al., 2016).

科学研究应用

合成和光物理性质

合成方法和表征:一系列研究集中于新型吡唑衍生物的合成,探索不同的合成路线和条件。例如,研究已经证明了新型吡唑啉和吡唑查耳酮的合成,重点介绍了优化产率和反应时间的方法。这些化合物的结构表征通常涉及光谱方法,证实了它们的预期结构 (Thakrar 等,2012); (Prasath 等,2015)。

光物理研究:对吡唑衍生物的光物理性质(如吸收、发射和量子产率)的研究很突出。这些研究通常考察不同取代基和溶剂对光物理行为的影响,深入了解光电器件和荧光探针中的潜在应用 (Şenol 等,2020)。

生物应用

- 抗菌和抗氧化活性:一些吡唑衍生物已被评估其生物活性,包括抗菌和抗氧化特性。例如,新型吡唑查耳酮对各种细菌和真菌菌株表现出有希望的抗菌活性,以及中等的抗氧化活性,表明它们作为治疗剂的潜力 (Bandgar 等,2009)。

材料科学和化学传感器

- 化学传感器:基于吡唑的金属离子检测化学传感器的开发是一个日益引起兴趣的领域。研究报道了作为荧光化学传感器的吡唑啉衍生物的合成,提供了对金属离子(如 Fe3+)的选择性检测。这突出了吡唑衍生物在环境监测和分析化学中的潜力 (Khan,2020)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-6-11(15(8-16)14-9)10-4-5-12(17-2)13(7-10)18-3/h4-5,7-8,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEJYBMFXRIYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC(=C(C=C2)OC)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4010444.png)

acetic acid](/img/structure/B4010448.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)

![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4010453.png)

![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010460.png)

![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010464.png)

![4-ethyl-2-methyl-5-[(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4010472.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B4010483.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)

![1-isobutyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4010520.png)